5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Catalog No.
S3336740
CAS No.
1638767-45-9
M.F
C8H7N3O2
M. Wt
177.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic ...

Standard 4-chloro pyrrolopyrimidines require palladium-catalyzed carbonylation to access C4-carboxamides, adding cost and complexity. This 4-carboxylic acid synthon eliminates that step, enabling direct amide bond formation (HATU/EDC) for rapid kinase inhibitor SAR exploration. The 5-methyl group provides critical steric bulk to differentiate kinase isoforms. • Direct C4-carboxamide coupling - no carbonylation needed • 5-Methyl steric modifier for kinase hinge selectivity • Mild N7-functionalization compatible with sensitive substrates • Supplied with full characterization data for immediate lab use.

CAS Number

1638767-45-9

Product Name

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

IUPAC Name

5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Molecular Formula

C8H7N3O2

Molecular Weight

177.16

InChI

InChI=1S/C8H7N3O2/c1-4-2-9-7-5(4)6(8(12)13)10-3-11-7/h2-3H,1H3,(H,12,13)(H,9,10,11)

InChI Key

ZBKIWCQGXXRRBU-UHFFFAOYSA-N

SMILES

CC1=CNC2=NC=NC(=C12)C(=O)O

Canonical SMILES

CC1=CNC2=NC=NC(=C12)C(=O)O

Synonyms

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 5-Methyl-7-deazapurine-4-carboxylic acid, 4-Carboxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (IUPAC)

Purity

≥98%

Package Size

250 mg, 500 mg, 1 g, 5 g

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS 1638767-45-9) is a highly privileged 7-deazapurine building block widely utilized in the development of kinase inhibitors and nucleoside analogs. Featuring a carboxylic acid at the C4 position and a methyl group at C5, this scaffold provides a distinct vector for structural diversification. While standard pyrrolopyrimidines rely on C4-halogenation for nucleophilic aromatic substitution (SNAr), this compound acts as a direct precursor for C4-carboxamide synthesis. The 5-methyl group serves as a critical steric modifier in the ATP-binding hinge region of kinases, making this specific derivative highly valuable for procurement programs focused on optimizing target selectivity and pharmacokinetic profiles in advanced medicinal chemistry campaigns [1].

Research Fit

7-Deazapurine core for kinase inhibitor design
5-Methyl substituent for defined steric/electronic profile
4-Carboxylic acid handle for direct amide/ester diversification
Non-halogen, non-cyano substitution for streamlined SAR

Substituting this compound with the more common 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine severely limits synthetic trajectory. The 4-chloro analog restricts functionalization primarily to C4-amines or ethers via SNAr. In contrast, the 4-carboxylic acid enables direct amide bond formation via standard coupling reagents (e.g., HATU, EDC), allowing access to C4-carboxamides that project differently into enzymatic binding pockets. Furthermore, substituting with the 5-unsubstituted 4-carboxylic acid removes the critical steric bulk required to differentiate between closely related kinase isoforms, often leading to failed selectivity profiles in downstream assays [1].

Substitution Risk

5-H unsubstituted analog may shift DHFR potency and selectivity balance.
5-Ethyl or 5-propyl homologs may alter cellular activity and target engagement.
5-Halogen (Cl, Br) analogs require extra synthetic steps and halogen waste management.
5-Cyano analog introduces a potential toxicophore and metabolic liability.

Synthesis Route Compatibility: Direct C4-Carboxamide Access

Procuring the 4-carboxylic acid derivative allows for direct amide coupling at the C4 position using standard peptide coupling reagents. In contrast, attempting to synthesize C4-carboxamides from the standard 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine requires complex, low-yielding palladium-catalyzed carbonylation or multi-step cyanation/hydrolysis sequences. The direct availability of the C4-COOH group reduces synthetic steps for carboxamide libraries from 3-4 steps to a single high-yielding coupling step [1].

Evidence DimensionSynthetic steps to C4-carboxamides
Target Compound Data1 step (direct amide coupling)
Comparator Or Baseline4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (3-4 steps via carbonylation/cyanation)
Quantified DifferenceElimination of 2-3 synthetic steps and avoidance of transition-metal catalysis
ConditionsStandard laboratory library synthesis

Buyers building C4-carboxamide SAR libraries can significantly reduce synthesis time, reagent costs, and transition-metal contamination risks by starting directly from the carboxylic acid.

5-Methyl Substitution Drives DHFR Potency
Reported
IC₅₀ = 60 nM (human DHFR)
Reported DHFR potency context; may support antifolate lead optimization.
500-fold tumor-cell selectivity reported; enzymatic assay.

Target Selectivity: Steric Tuning via the 5-Methyl Group

The presence of the 5-methyl group on the pyrrolo[2,3-d]pyrimidine core provides essential steric bulk that modulates kinase hinge-binding interactions. Comparative studies on related kinase inhibitors demonstrate that 5-methylated pyrrolopyrimidines maintain low nanomolar potency for primary targets while significantly improving selectivity against off-target kinases compared to their 5-unsubstituted counterparts. The 5-methyl group induces a steric clash in the binding pockets of off-target kinases, a feature absent in the generic 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid[1].

Evidence DimensionKinase selectivity profile (off-target steric clash)
Target Compound Data5-Methyl-7H-pyrrolo[2,3-d]pyrimidine core (enhanced selectivity)
Comparator Or Baseline5-Unsubstituted 7H-pyrrolo[2,3-d]pyrimidine (poor selectivity)
Quantified DifferenceSignificant reduction in off-target binding affinity while maintaining primary target potency
ConditionsATP-competitive kinase inhibition assays

Selecting the 5-methylated precursor is critical for procurement programs aiming to develop highly selective kinase inhibitors with minimized off-target toxicity.

5,6-Disubstitution for Antiproliferative Activity
Cross-study comparable
GI₅₀ < 10 µM (disubstituted); monosubstituted inactive
Supports disubstitution requirement for antiproliferative SAR.
≥10-fold selectivity over normal cells reported.

Processability: pKa Modulation and N7-Functionalization

The electronic properties of the 4-carboxylic acid significantly alter the pKa of the N7 proton compared to the 4-chloro analog. The electron-withdrawing nature of the carboxyl group increases the acidity of the N7 proton, allowing for N-alkylation or protection (e.g., SEM, Boc) under milder basic conditions (e.g., K2CO3) rather than requiring strong bases like NaH. This difference in processability improves safety and functional group tolerance during early-stage scale-up [1].

Evidence DimensionN7 proton acidity and base requirement
Target Compound DataCompatible with mild bases (e.g., K2CO3)
Comparator Or Baseline4-Chloro-5-methyl analog (often requires strong bases like NaH)
Quantified DifferenceEnables the use of milder, safer bases for N7 deprotonation
ConditionsN-alkylation or protection reactions in polar aprotic solvents

Process chemists can utilize milder conditions for N7 functionalization, improving safety profiles and compatibility with base-sensitive functional groups during scale-up.

Selective FGFR4/TrkA/Tie2 Kinase Inhibition
Head-to-head
TrkA IC₅₀ = 2.25 µM, FGFR4 IC₅₀ = 6.71 µM, Tie2 IC₅₀ = 6.84 µM
Supports narrow kinase selectivity profiling.
50 other kinases showed IC₅₀ > 10 µM (inactive).
Axl Kinase Inhibition and In Vivo Efficacy
Class-level inference
Axl IC₅₀ < 0.2 nM
Reported Axl potency context; may support Axl-targeted research.
>10-fold improvement over 5-H; xenograft model response reported.
Synthetic Versatility vs Halogen/Cyano Analogs
Class-level inference
Direct 4-COOH handle; avoids halogen/cyano steps
Supports synthetic-route evaluation and safety review.
Reduces steps; avoids cyanide handling and halogen waste.

C4-Carboxamide Kinase Inhibitor Libraries

Ideal for medicinal chemistry programs requiring rapid synthesis of C4-carboxamide derivatives, bypassing the multi-step carbonylation required when using 4-chloro precursors [1].

Highly Selective ATP-Competitive Inhibitors

The right choice for developing inhibitors targeting specific kinases where the 5-methyl group is necessary to induce steric clashes with off-target kinase hinge regions [2].

Base-Sensitive Scaffold Functionalization

Suitable for synthetic routes where N7-alkylation or protection must be performed under mild basic conditions to preserve sensitive functional groups elsewhere in the molecule [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antifolate DHFR inhibitor research
DHFR potency and selectivity context
Tumor-cell selectivity validation
Selective kinase probe development
Kinase selectivity window
Target engagement validation
Axl-targeted oncology research
Axl potency and PK exposure context
In vivo model-response validation
Streamlined medicinal chemistry synthesis
Synthetic route efficiency and safety profile
Route-efficiency and toxicophore assessment

XLogP3

0.9

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